molecular formula C23H19ClN4O3 B3399895 N-(5-chloro-2-methylphenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1040649-65-7

N-(5-chloro-2-methylphenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No.: B3399895
CAS No.: 1040649-65-7
M. Wt: 434.9 g/mol
InChI Key: MZGCFRKVIAUPRO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring and a p-tolyl group. The 1,2,4-oxadiazole moiety is known for enhancing metabolic stability and binding affinity in drug-like molecules, while the chloro and methyl substituents on the phenyl ring may influence steric and electronic interactions with biological targets .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-14-5-8-16(9-6-14)21-26-22(31-27-21)18-4-3-11-28(23(18)30)13-20(29)25-19-12-17(24)10-7-15(19)2/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGCFRKVIAUPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach starts with the preparation of 5-chloro-2-methylaniline, which is reacted with various intermediates under specific conditions to yield the desired product. Reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as triethylamine to enhance yield and purity .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an enzyme inhibitor and its therapeutic effects.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values against various bacterial strains, showing efficacy comparable to established antibiotics .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget StrainMIC (µM)
Compound AE. coli4.69
Compound BS. aureus5.64
Compound CP. aeruginosa13.40

Anti-inflammatory Properties

In vivo studies have demonstrated that certain derivatives exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX-I and COX-II). For example, a related compound showed an IC50 value of 0.52 µM against COX-II, indicating strong potential for therapeutic applications in inflammatory conditions .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound interacts with specific enzymes or receptors, modulating their activity. This can lead to inhibition of inflammatory pathways or microbial growth.
  • Signal Transduction Alteration : By binding to cellular receptors, the compound may alter intracellular signaling cascades that influence cell behavior and response to stimuli.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • A study involving a derivative demonstrated significant anti-inflammatory effects in animal models, showing a 64% reduction in inflammation compared to controls .
  • Another investigation focused on the antibacterial properties against Mycobacterium tuberculosis, where derivatives exhibited IC50 values ranging from 1.35 to 2.18 µM .

Comparison with Similar Compounds

Triazole and Sulfanyl Acetamide Derivatives

Example Compound :

  • N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 573943-64-3)
    • Key Differences :
  • Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring.
  • Incorporates a sulfanyl (-S-) linker instead of a pyridinone-oxadiazole system.
  • The 4-chloro-2-methoxy-5-methylphenyl group introduces additional steric bulk compared to the target compound’s 5-chloro-2-methylphenyl group.
    • Impact : The triazole-sulfanyl structure may reduce metabolic stability but enhance solubility due to increased polarity .

Pyridinone and Oxadiazole-Based Analogs

Example Compound :

  • 2-((5-(5-methylfuran-2-yl)-4-oxo-3-allylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methylphenyl)acetamide (CAS: 379236-68-7) Key Differences:
  • Substitutes the pyridinone-oxadiazole core with a thieno[2,3-d]pyrimidinone scaffold.
  • Includes a furan substituent instead of p-tolyl. Impact: The thienopyrimidinone system may improve π-π stacking interactions, but the absence of a 1,2,4-oxadiazole could reduce target selectivity .

Chlorophenyl Acetamides with Heterocyclic Modifications

Example Compound :

  • 2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA, from ) Key Differences:
  • Features a dihydrothienopyridine ring fused to the oxadiazole, unlike the pyridinone-oxadiazole hybrid in the target compound.
  • Uses a thioether linkage instead of a direct acetamide-pyridinone bond.

Pharmacological and Physicochemical Properties

Antibacterial Activity

  • Fluoropyridine-oxazolidinone analogs (e.g., compounds in and ) demonstrate potent antibacterial activity against Gram-positive pathogens. The target compound’s pyridinone-oxadiazole core may similarly inhibit bacterial enzymes like MurA or RNA polymerase, though direct data are unavailable.
  • Comparison: Triazole-sulfanyl analogs () show moderate activity against Staphylococcus aureus (MIC: 8–16 µg/mL), suggesting that the target compound’s oxadiazole-pyridinone system could offer superior potency due to rigidified geometry .

Solubility and Lipophilicity

  • The target compound’s chloro and methyl groups increase logP (predicted ~3.5), comparable to CPA (logP ~3.2) but higher than triazole-sulfanyl derivatives (logP ~2.8).
  • Comparison: Pyridinone-based analogs (e.g., ) exhibit lower aqueous solubility (<10 µg/mL), whereas the p-tolyl group in the target compound may slightly improve solubility via hydrophobic interactions .

Pharmacokinetic Considerations

  • Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound is resistant to oxidative metabolism, contrasting with triazole derivatives (), which are prone to CYP450-mediated degradation.
  • Toxicity : Chlorophenyl acetamides (e.g., ) show negligible hepatotoxicity in vitro (IC50 > 50 µM), suggesting a favorable safety profile for the target compound .

Q & A

Q. What are the standard synthetic protocols for preparing N-(5-chloro-2-methylphenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide?

A common approach involves refluxing intermediates (e.g., substituted oxadiazoles or pyridinones) with chloroacetyl chloride in the presence of triethylamine. Reaction progress is monitored via TLC, followed by recrystallization (e.g., pet-ether) to isolate the product . For analogous acetamide derivatives, stoichiometric ratios of reactants (0.01 mol each) and reflux durations (~4 hours) are critical for optimal yields.

Q. How is structural characterization performed for this compound?

Key techniques include:

  • 1H/13C NMR : Assigns protons and carbons in the acetamide, oxadiazole, and pyridinone moieties.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1650–1750 cm⁻¹ for oxadiazole and pyridinone) .
  • Elemental Analysis : Confirms molecular formula purity (e.g., C, H, N, Cl content) .

Advanced Research Questions

Q. How can computational methods (e.g., HOMO-LUMO, MESP) guide the study of this compound’s electronic properties?

Density Functional Theory (DFT) calculations predict:

  • HOMO-LUMO Gaps : Indicate reactivity and charge transfer potential. For related N-chlorophenyl acetamides, gaps <4 eV suggest moderate electrophilicity .
  • Molecular Electrostatic Potential (MESP) : Maps electron-rich/depleted regions, aiding in predicting binding interactions (e.g., oxadiazole as a hydrogen bond acceptor) .
  • Methodology : Use software like Gaussian with B3LYP/6-31G(d) basis sets for optimization and frequency analysis.

Q. What strategies resolve contradictions in biological activity data across similar acetamide derivatives?

  • Dose-Response Studies : Validate activity trends at varying concentrations (e.g., IC50 curves for enzyme inhibition).
  • Structural-Activity Relationship (SAR) : Compare substituent effects. For example, electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance lipoxygenase inhibition in analogous compounds .
  • Cross-Validation : Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm mechanisms .

Q. How is molecular docking applied to predict target binding modes?

  • Procedure :
    • Prepare the compound’s 3D structure (e.g., using Open Babel).
    • Select a target protein (e.g., COX-2 or 5-LOX) from the PDB.
    • Perform docking with AutoDock Vina, focusing on binding pocket flexibility.
    • Analyze poses for hydrogen bonds (e.g., between oxadiazole and Arg120) and hydrophobic interactions .
  • Validation : Compare docking scores (ΔG) with experimental IC50 values to refine models.

Q. What analytical challenges arise in quantifying degradation products under varying pH conditions?

  • HPLC-MS/MS : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate degradation products.
  • pH Stability Studies : Hydrolysis of the acetamide bond is accelerated in alkaline conditions (pH >9), requiring buffered solutions (pH 7.4) for reliable data .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields reported for similar oxadiazole-acetamide hybrids?

  • Root Causes : Variations in solvent purity, reaction temperature, or catalyst (e.g., triethylamine vs. pyridine).
  • Mitigation :
    • Standardize anhydrous conditions for moisture-sensitive steps (e.g., chloroacetyl chloride addition).
    • Optimize recrystallization solvents (e.g., ethanol vs. pet-ether) to improve yield reproducibility .

Q. Why do SAR studies show conflicting bioactivity for para-substituted phenyl groups?

  • Steric vs. Electronic Effects : Para-methyl (p-tolyl) may enhance lipophilicity but reduce hydrogen bonding compared to electron-deficient substituents (e.g., Cl).
  • Experimental Design : Use isosteric replacements (e.g., CF3 for Cl) to isolate electronic contributions .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueObserved Peaks/DataFunctional Group AssignmentReference
1H NMR δ 2.35 (s, 3H)p-Tolyl methyl
13C NMR δ 167.2 ppmOxadiazole C=N
IR 1725 cm⁻¹Pyridinone C=O

Q. Table 2. Computational Parameters for DFT Analysis

ParameterValueSoftware/ToolReference
Basis Set6-31G(d)Gaussian 09
HOMO-LUMO Gap3.8 eVB3LYP Functional
Solvent ModelPCM (Water)NWChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methylphenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methylphenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

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